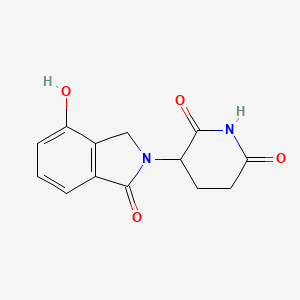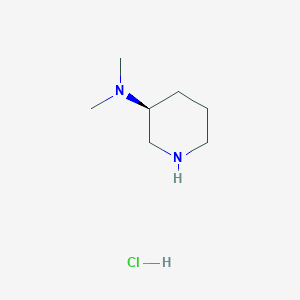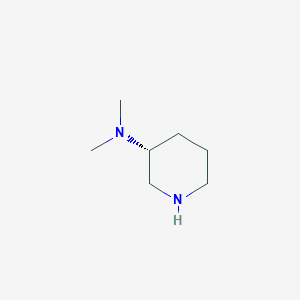
(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It has a molecular formula of C19H19NO3 and a molecular weight of 309.36 g/mol. This compound has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystallographic Properties and Structural Analysis
- The crystal packing of a similar compound, (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is stabilized by specific intermolecular contacts, indicating its potential in crystallography and materials science studies (Yathirajan et al., 2007).
- Another derivative, (2E)-1-(anthracen-9-yl)-3-(4-substitutedphenyl)prop-2-en-1-ones, has been analyzed using X-ray diffraction, revealing important molecular interactions and crystal structure insights (Salian et al., 2016).
Corrosion Inhibition
- Certain biphenyl based compounds, including derivatives of the compound , show promise as corrosion inhibitors for metals, particularly in acidic environments. This indicates their potential application in industrial and engineering contexts (Baskar et al., 2012).
Nonlinear Optical Properties
- Chalcone derivatives, similar in structure to (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, have been studied for their nonlinear optical properties, suggesting potential use in optical devices and laser protection applications (Valverde et al., 2018).
Photophysical Properties
- The effect of solvent polarity on the photophysical properties of chalcone derivatives has been investigated, showing significant solvatochromic effects. This research could guide the development of materials for optoelectronic applications (Kumari et al., 2017).
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(13-15)20(22)23/h4-13H,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYPSLSUAPZQG-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)



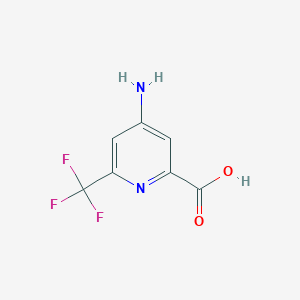
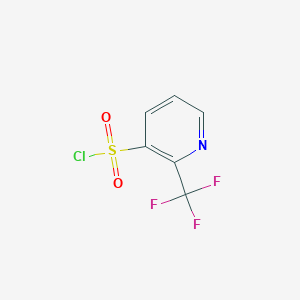



acetic acid](/img/structure/B3079150.png)
